4-Bromo-5-nitro-1H-imidazole

Description

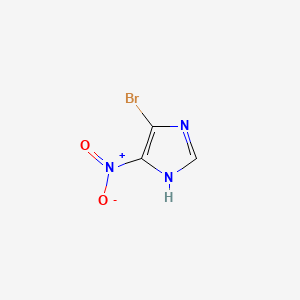

4-Bromo-5-nitro-1H-imidazole (CAS: 25676-75-9) is a nitro-substituted imidazole derivative with a bromine atom at the 4-position and a nitro group at the 5-position of the heterocyclic ring. This compound is structurally characterized by its planar aromatic ring system, where the electron-withdrawing nitro and bromine substituents influence its electronic properties and reactivity. It is primarily utilized in organic synthesis as a building block for pharmaceuticals and agrochemicals, leveraging its halogen and nitro groups for cross-coupling reactions or further functionalization .

Propriétés

IUPAC Name |

4-bromo-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEFBYAEHWXHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219898 | |

| Record name | 4-Bromo-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6963-65-1 | |

| Record name | NSC 54255 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006963651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6963-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

4-Bromo-5-nitro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that is a key component in many functional molecules. Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Below is a detailed comparison of 4-Bromo-5-nitro-1H-imidazole with structurally related imidazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparison

| Compound Name | Substituents (Positions) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | Br (4), NO₂ (5) | C₃H₂BrN₃O₂ | Bromine, Nitro |

| 5-Bromo-2-methyl-4-nitro-1H-imidazole | Br (5), NO₂ (4), CH₃ (2) | C₄H₄BrN₃O₂ | Bromine, Nitro, Methyl |

| 4-Bromo-2-methyl-5-nitro-1H-imidazole | Br (4), NO₂ (5), CH₃ (2) | C₄H₄BrN₃O₂ | Bromine, Nitro, Methyl |

| 5-Bromo-4-methyl-1H-imidazole | Br (5), CH₃ (4) | C₄H₅BrN₂ | Bromine, Methyl |

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The nitro group at the 5-position in this compound significantly lowers the electron density of the imidazole ring, enhancing its acidity (pKa ~1–2 for the NH proton) compared to non-nitro analogs. Bromine at the 4-position further stabilizes the ring via inductive effects . Comparison with Methyl-Substituted Analogs: Methyl groups (e.g., in 5-Bromo-2-methyl-4-nitro-1H-imidazole) increase steric bulk and slightly elevate melting points due to improved crystal packing. For example, 5-Bromo-2-methyl-4-nitro-1H-imidazole has a predicted melting point >150°C, whereas nitro-free analogs like 5-Bromo-4-methyl-1H-imidazole (CAS 15813-08-8) melt at lower temperatures .

Solubility: The nitro group reduces solubility in polar solvents (e.g., water) but enhances solubility in aprotic solvents like DMF or DMSO, a trait critical for its use in Suzuki-Miyaura couplings .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-Bromo-5-nitro-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and nitration of imidazole precursors. For example, bromination at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) in acetic acid, followed by nitration with nitric acid in sulfuric acid. Optimization requires controlling stoichiometry, temperature, and reaction time. Purification via column chromatography (using silica gel and ethyl acetate/hexane mixtures) or recrystallization (e.g., ethanol/water) is critical to isolate the product. Monitoring intermediates with TLC (Rf ~0.6–0.7 in ethyl acetate/hexane) ensures reaction progression .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be addressed?

- Methodological Answer :

- FTIR : Confirm nitro (1520–1350 cm⁻¹) and C-Br (590–600 cm⁻¹) stretches.

- ¹H NMR : Identify aromatic protons (δ 7.4–8.3 ppm) and assess substitution patterns.

- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z ~218–222 for C₃H₂BrN₃O₂).

Discrepancies in data (e.g., shifted melting points or NMR signals) may arise from impurities, polymorphism, or solvent effects. Cross-validate with elemental analysis or X-ray crystallography .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the physicochemical properties of this compound?

- Methodological Answer : Hydrogen bonding networks (e.g., N–H···O or C–Br···N interactions) dictate crystal packing and stability. Use graph set analysis (as per Etter’s rules) to categorize motifs like R₂²(8) rings or D chains. Single-crystal X-ray diffraction (SHELX refinement ) and Hirshfeld surface analysis can resolve these patterns. For example, nitro groups often form bifurcated hydrogen bonds, impacting solubility and thermal stability .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., EGFR) evaluates binding affinities. ADMET prediction tools (SwissADME, pkCSM) assess pharmacokinetics. For instance, derivatives with planar imidazole rings and bromo/nitro groups show enhanced hydrophobic interactions in active sites. Validate predictions with in vitro assays (e.g., cytotoxicity testing using MTT) .

Q. What strategies resolve contradictions in crystallographic data during structure refinement of halogenated imidazoles?

- Methodological Answer : Use SHELXL for iterative refinement, prioritizing high-resolution data (≤1.0 Å). Address twinning or disorder by partitioning occupancy or applying restraints. For bromine atoms, anisotropic displacement parameters improve accuracy. Cross-check with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths and angles .

Experimental Design & Data Analysis

Q. How should researchers design SAR studies for this compound derivatives targeting enzyme inhibition?

- Methodological Answer :

- Variation : Modify substituents at positions 1, 2, or 4 to alter steric/electronic profiles.

- Assays : Use enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence quenching) and compare with control compounds.

- Data Interpretation : Apply QSAR models (e.g., CoMFA) to correlate substituent effects with activity. For example, bulky groups at position 1 may reduce binding affinity due to steric clashes .

Q. What analytical approaches validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., dehalogenation or nitro reduction) can be identified via LC-MS. Use Arrhenius kinetics to extrapolate shelf life. Protect from light and moisture to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.